5-Amino-1-methyl-1H-imidazole-4-carboxylic acid
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Overview
Description
5-Amino-1-methyl-1H-imidazole-4-carboxylic acid is a chemical compound with the molecular weight of 141.13 . It is an intermediate used in the synthesis of N-substituted cyclic imides with anticancer and anti-inflammatory activities .
Synthesis Analysis
The synthesis of 5-Amino-1-methyl-1H-imidazole-4-carboxylic acid involves several steps. Starting from 1,2-diketones and urotropine in the presence of ammonium acetate, a simple and efficient solventless microwave-assisted enabled the synthesis of 4,5-disubstituted imidazoles . A NHC-copper-catalyzed isocyanide insertion into alcohol to form an N-arylformimidate intermediate and subsequent base-promoted cycloaddition with benzyl isocyanide derivatives enables a straightforward and high-yielding synthesis of 1,4-diaryl-1H-imidazoles .Molecular Structure Analysis
The molecular structure of 5-Amino-1-methyl-1H-imidazole-4-carboxylic acid is represented by the InChI code: 1S/C5H7N3O2/c1-8-2-7-3 (4 (8)6)5 (9)10/h2H,6H2,1H3, (H,9,10) and the InChI key is IFTRCZCLLFSZHS-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involving 5-Amino-1-methyl-1H-imidazole-4-carboxylic acid are diverse. For instance, a ketone oxidation, employing catalytic HBr and DMSO, followed by imidazole condensation with aldehydes provides 2,4(5)-disubstituted imidazoles in good yields . A ZnCl2-catalyzed [3 + 2] cycloaddition reaction of benzimidates and 2H-azirines provides multisubstituted imidazoles in good yields under mild reaction conditions .Physical And Chemical Properties Analysis
5-Amino-1-methyl-1H-imidazole-4-carboxylic acid is a white to light brown solid . It has a molecular weight of 141.13 .properties
IUPAC Name |
5-amino-1-methylimidazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-8-2-7-3(4(8)6)5(9)10/h2H,6H2,1H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFTRCZCLLFSZHS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50365116 |
Source
|
Record name | 5-Amino-1-methyl-1H-imidazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50365116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-1-methyl-1H-imidazole-4-carboxylic acid | |
CAS RN |
112277-40-4 |
Source
|
Record name | 5-Amino-1-methyl-1H-imidazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50365116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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